8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-Cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₁₄H₂₀N₂O₃S, with a molecular weight of 296.39 g/mol and a purity of ≥95% . The structure features:
- A 4-methylbenzenesulfonyl (tosyl) group at position 4, providing steric bulk and electron-withdrawing properties.
- A cyclopropanecarbonyl moiety at position 8, contributing unique stereoelectronic effects due to the cyclopropane ring’s strain.
This compound is intended for laboratory research and is currently discontinued in commercial catalogs .
Properties
IUPAC Name |
cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLBEPIRZTQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the cyclopropanecarbonyl and methylbenzenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups: The 4-methylbenzenesulfonyl group (target compound) is moderately electron-withdrawing due to the methyl substituent, whereas the 4-methoxyphenylsulfonyl group () is electron-donating, which may influence metabolic stability .
Dual Functionalization :
Research and Commercial Availability
- Commercial Status : The target compound is discontinued (), while others like (phenylsulfonyl analog) and (fluoro-methyl sulfonyl analog) remain available for research .
- Synthesis Challenges : Compounds with nitro groups (e.g., ) may require specialized handling due to redox sensitivity, whereas cyclopropane-containing analogs (e.g., ) demand precise stereochemical control during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
